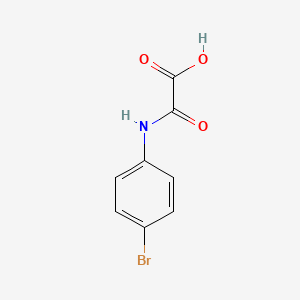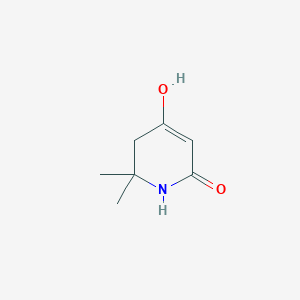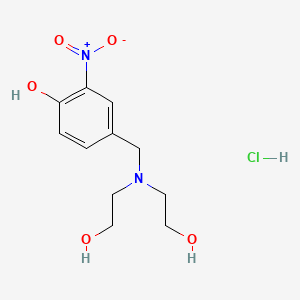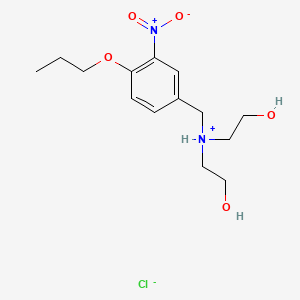
(4-Bromoanilino)(oxo)acetic acid
Übersicht
Beschreibung
4-Bromoanilino)(oxo)acetic acid, also known as 4-Bromoanilinoacetic acid, is an organic compound that is used in a wide range of scientific research applications. It is a derivative of aniline, a monoamine derived from ammonia and an aromatic hydrocarbon. 4-Bromoanilinoacetic acid is widely used in organic synthesis, as it is a versatile building block for a variety of chemical reactions. It is also used in the synthesis of a variety of drugs, including antidepressants, anticonvulsants, and anti-inflammatory agents.
Wissenschaftliche Forschungsanwendungen
(4-Bromoanilino)(oxo)acetic acidnoacetic acid is used in a wide range of scientific research applications. It is used in the synthesis of a variety of drugs, including antidepressants, anticonvulsants, and anti-inflammatory agents. It is also used in the synthesis of peptides, polymers, and other organic compounds. Additionally, (4-Bromoanilino)(oxo)acetic acidnoacetic acid is used in the synthesis of a variety of compounds with potential therapeutic applications, including inhibitors of enzymes and receptor ligands.
Wirkmechanismus
The mechanism of action of (4-Bromoanilino)(oxo)acetic acidnoacetic acid is not fully understood. It is believed to act as a brominating agent, which is a compound that can react with a variety of other compounds to form new compounds. It is also believed to act as an oxidizing agent, which is a compound that can react with a variety of other compounds to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-Bromoanilino)(oxo)acetic acidnoacetic acid are not fully understood. However, it is believed to act as an oxidizing agent, which can cause oxidative stress in cells. It is also believed to act as a brominating agent, which can affect the structure and function of proteins, enzymes, and other molecules in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (4-Bromoanilino)(oxo)acetic acidnoacetic acid in laboratory experiments include its high reactivity and its versatility. It is a highly reactive compound, which makes it useful for a variety of chemical reactions. Additionally, it is a versatile building block for the synthesis of a variety of organic compounds.
The limitations of using (4-Bromoanilino)(oxo)acetic acidnoacetic acid in laboratory experiments include its toxicity and its potential to cause oxidative stress in cells. Additionally, it is a highly reactive compound, which can lead to unwanted side reactions.
Zukünftige Richtungen
For the use of ((4-Bromoanilino)(oxo)acetic acidno)(oxo)acetic acidnoacetic acid in scientific research include the development of new synthetic methods for the synthesis of organic compounds, the development of new drugs and therapeutic agents, and the study of its biochemical and physiological effects. Additionally, future research could focus on the use of ((4-Bromoanilino)(oxo)acetic acidno)(oxo)acetic acidnoacetic acid for the synthesis of polymers and other materials with potential applications in medicine, industry, and other areas.
Eigenschaften
IUPAC Name |
2-(4-bromoanilino)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO3/c9-5-1-3-6(4-2-5)10-7(11)8(12)13/h1-4H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUYOSLRUWBVLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70506923 | |
| Record name | (4-Bromoanilino)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromoanilino)(oxo)acetic acid | |
CAS RN |
79354-51-1 | |
| Record name | (4-Bromoanilino)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Spiro[4a,8,9,10-tetrahydropyrido[1,2-a][3,1]benzoxazine-6,2'-indene]-1',3',7-trione](/img/structure/B1660504.png)
![N-Phenyl-N'-[2-(pyrrolidin-1-yl)ethyl]urea](/img/structure/B1660508.png)

![6-[(Tert-butyldimethylsilyl)oxy]-hexanoic acid](/img/structure/B1660511.png)



![1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B1660517.png)





![N-[dimethoxyphosphoryl-(2-nitrophenyl)methyl]aniline](/img/structure/B1660527.png)